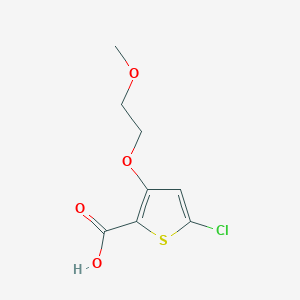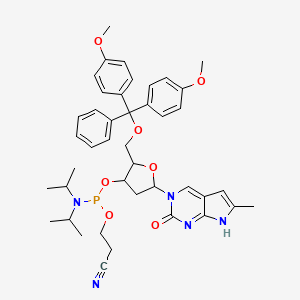
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications. This particular compound is characterized by the presence of a chlorine atom at the 5-position, a 2-methoxyethoxy group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid typically involves multi-step reactions. One common method includes the substitution reaction of thiophene derivatives, followed by the introduction of the 2-methoxyethoxy group and the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Safety measures and environmental regulations are strictly followed during the production process to minimize any potential hazards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiophene derivatives. It is also employed in the development of new materials with unique electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators.
Industry: In the industrial sector, the compound is used in the production of organic semiconductors, corrosion inhibitors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
- 5-Chloro-2-thiophenecarboxylic acid
- 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid
- 5-Chloro-3-methoxythiophene-2-carboxylic acid
Comparison: 5-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and bioactivity profiles, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9ClO4S |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
5-chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO4S/c1-12-2-3-13-5-4-6(9)14-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
GFAQICTZFKQLBR-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)






![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)
